molecular formula C23H20N4O3 B10881977 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(1-methyl-1H-benzimidazol-2-yl)benzamide

2-{[(4-methoxyphenyl)carbonyl]amino}-N-(1-methyl-1H-benzimidazol-2-yl)benzamide

Cat. No.: B10881977
M. Wt: 400.4 g/mol
InChI Key: GEBNRWACGPZOED-UHFFFAOYSA-N
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Description

2-[(4-METHOXYBENZOYL)AMINO]-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHOXYBENZOYL)AMINO]-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via a Friedel-Crafts acylation reaction using methoxybenzoic acid and a suitable acylating agent, such as anhydrous aluminum chloride.

    Amidation Reaction: The final step involves the coupling of the benzimidazole derivative with the methoxybenzoyl group through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHOXYBENZOYL)AMINO]-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the methoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-METHOXYBENZOYL)AMINO]-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-METHOXYBENZOYL)AMINO]-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzoyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(1-methylbenzimidazol-2-yl)benzamide

InChI

InChI=1S/C23H20N4O3/c1-27-20-10-6-5-9-19(20)25-23(27)26-22(29)17-7-3-4-8-18(17)24-21(28)15-11-13-16(30-2)14-12-15/h3-14H,1-2H3,(H,24,28)(H,25,26,29)

InChI Key

GEBNRWACGPZOED-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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